molecular formula C7H7N5 B3352917 4-Hydrazinylpyrido[3,2-d]pyrimidine CAS No. 51674-90-9

4-Hydrazinylpyrido[3,2-d]pyrimidine

Cat. No.: B3352917
CAS No.: 51674-90-9
M. Wt: 161.16 g/mol
InChI Key: SCLDJHNBSOJNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazinylpyrido[3,2-d]pyrimidine is a high-value nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The compound features a reactive hydrazinyl group, which serves as a key handle for further chemical modifications, enabling the synthesis of diverse and complex molecular libraries for biological screening. Its core pyrido[3,2-d]pyrimidine structure is a recognized pharmacophore in the development of targeted therapies, closely mimicking purine bases, which allows it to interact effectively with various enzymatic active sites. Primary research applications of this compound and its analogs are focused on oncology and virology. In anticancer research, pyrido[3,2-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of key kinases, such as the Epidermal Growth Factor Receptor (EGFR), including both wild-type and resistant mutant forms (T790M). These inhibitors can induce cell cycle arrest and promote apoptosis in cancer cell lines, demonstrating their potential as lead compounds for novel chemotherapeutic agents . Furthermore, the scaffold has shown promise in antiviral discovery. Recent studies have identified synthesized pyridopyrimidine derivatives as effective inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication, exhibiting lower IC50 values than established protease inhibitors like Lopinavir in vitro . The inherent reactivity of the hydrazinyl group also makes this compound a versatile building block for synthesizing other fused heterocyclic systems, such as triazolo and tetrazolo derivatives, via reactions with various aldehydes or other electrophiles, thereby expanding the scope of accessible chemical space for structure-activity relationship (SAR) studies . For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

pyrido[3,2-d]pyrimidin-4-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-12-7-6-5(10-4-11-7)2-1-3-9-6/h1-4H,8H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLDJHNBSOJNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=N2)NN)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40518199
Record name 4-Hydrazinylpyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51674-90-9
Record name 4-Hydrazinylpyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profile and Derivatization Pathways of 4 Hydrazinylpyrido 3,2 D Pyrimidine

Nucleophilic Reactivity of the Hydrazine (B178648) Group

The exocyclic hydrazine group at the 4-position of the pyrido[3,2-d]pyrimidine (B1256433) core is highly reactive towards electrophilic reagents. This reactivity is central to the derivatization of this compound.

The hydrazine moiety readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a common strategy to introduce a variety of substituents onto the pyrido[3,2-d]pyrimidine core. For instance, the reaction of 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones with various aromatic aldehydes in the presence of an acid catalyst yields the corresponding 2-(2-arylidenehydrazinyl) derivatives. nih.gov This reaction provides a straightforward method for synthesizing a library of compounds with diverse electronic and steric properties, which can be valuable for structure-activity relationship studies in medicinal chemistry. nih.gov

The formation of these arylidene hydrazinyl derivatives is typically achieved in high yields and serves as a testament to the robust nature of this condensation reaction. nih.gov The resulting hydrazones are often stable, crystalline solids.

4-Hydrazinylpyrido[3,2-d]pyrimidine can react with compounds containing an active methylene (B1212753) group, such as β-ketoesters and malononitrile, to form new heterocyclic rings. These reactions often proceed through an initial condensation followed by an intramolecular cyclization. For example, the reaction with ethyl acetoacetate (B1235776) can lead to the formation of a pyrazole (B372694) ring fused to the pyrimidine (B1678525) ring. Similarly, multicomponent reactions involving hydrazine, aryl aldehydes, barbituric acid, and ethyl acetoacetate can produce complex fused systems like dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidines. nih.gov

The hydrazine group is also capable of participating in cycloaddition reactions. For instance, reaction with isothiocyanates can lead to the formation of thiosemicarbazide (B42300) intermediates, which can then cyclize to form fused triazole or thiadiazole rings. The reaction of hydrazinyl derivatives with ammonium (B1175870) thiocyanate (B1210189) in glacial acetic acid has been shown to produce 3-aminopyrido[2,3-d] researchgate.netscielo.org.mxnih.govtriazolo[4,3-a]pyrimidin-5(1H)-one derivatives. nih.gov

Formation of Fused Heterocyclic Systems

A significant application of this compound in organic synthesis is its use as a precursor for the construction of fused heterocyclic systems. These reactions typically involve the intramolecular cyclization of an intermediate formed by the reaction of the hydrazine group with a suitable bifunctional reagent.

The reaction of this compound with various one-carbon synthons, such as formic acid, acetic anhydride, or carbon disulfide, can lead to the formation of the tetracyclic pyrido[3,2-d] researchgate.netscielo.org.mxnih.govtriazolo[4,3-a]pyrimidine ring system. For example, the cyclocondensation of 2-hydrazinylpyrido[2,3-d]pyrimidine derivatives with ethyl chloroformate in pyridine (B92270) yields pyrido[2,3-d] researchgate.netscielo.org.mxnih.govtriazolo[4,3-a]pyrimidine-3,5-dione derivatives. nih.gov Similarly, reaction with benzoyl chloride can afford 3-phenylpyrido[2,3-d] researchgate.netscielo.org.mxnih.govtriazolo[4,3-a]pyrimidin-5(1H)-one analogues. nih.gov These reactions highlight the utility of the hydrazine moiety in constructing fused triazole rings.

The reaction of this compound with 1,3-dielectrophiles, such as β-dicarbonyl compounds or their equivalents, is a common method for the synthesis of pyrazolo-fused pyridopyrimidines. These reactions can lead to the formation of pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-e]pyrimidine ring systems, depending on the regioselectivity of the cyclization. The synthesis of novel fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines has been achieved through a solvent-free microwave-assisted reaction of heterocyclic o-aminonitriles and cyanopyridines. researchgate.net The pyrazolo[3,4-d]pyrimidine scaffold is a known bioisostere of the purine (B94841) ring and is of significant interest in medicinal chemistry for its potential as a kinase inhibitor. nih.gov

Other Annulated Derivatives (e.g., Tetrazolo-Fused Systems)

The reactive hydrazinyl group at the C4 position of the pyrido[3,2-d]pyrimidine core serves as a key functional handle for the construction of additional fused rings. A significant derivatization pathway involves the formation of tetrazolo-fused systems. This transformation is typically achieved through the reaction of this compound with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and an acid like acetic acid.

The reaction proceeds via the diazotization of the terminal amino group of the hydrazinyl moiety, leading to a highly reactive azide (B81097) intermediate. This intermediate undergoes a spontaneous intramolecular cyclization, where the azide nitrogen attacks the N1-position of the pyrimidine ring. This electrocyclization results in the formation of a five-membered tetrazole ring fused to the pyrimidine ring, yielding the tetrazolo[5,1-b]pyrido[3,2-d]pyrimidine system. This synthetic route is an efficient method for creating annulated heterocycles with a high nitrogen content. The general reaction scheme for a similar system, the formation of a pyrazolo[4,3-e]tetrazolo-[1,5-c]pyrimidine derivative from its corresponding monohydrazino precursor, illustrates this established chemical principle. researchgate.net

Table 1: Synthesis of Tetrazolo-Fused Pyrimidines

Precursor Reagents Product Reference

Mechanistic Investigations of this compound Transformations

Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and designing novel derivatives.

Reaction Intermediates Identification

The identification of reaction intermediates is key to elucidating the stepwise pathway of a chemical transformation. In the derivatization of this compound, the primary intermediates are transient species that are consumed in subsequent steps.

Acylhydrazide Intermediates: In reactions with acylating agents like acid chlorides or anhydrides, the initial intermediate is an N-acylhydrazide. This species is formed by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon of the acylating agent. This intermediate is often stable enough to be isolated but is typically carried forward in one-pot syntheses.

Azide Intermediate: As mentioned for tetrazole formation, the key intermediate is the 4-azidopyrido[3,2-d]pyrimidine. This is formed from the reaction of the hydrazinyl group with nitrous acid. Azides are known for their high reactivity and propensity for intramolecular cyclization or rearrangement, making them pivotal but short-lived intermediates in the formation of nitrogen-rich heterocycles. researchgate.net

Hydrazone Intermediates: Condensation reactions with aldehydes or ketones proceed through the formation of hydrazone intermediates. These are characterized by a C=N double bond formed between the pyrimidine scaffold and the aldehyde/ketone-derived fragment. These hydrazones can be the final products or can undergo further cyclization depending on the substrate and reaction conditions.

Transition State Analysis of Key Derivatization Steps

While detailed computational studies on the transition states for this compound itself are not extensively documented in the literature, analysis can be inferred from analogous heterocyclic systems. acs.org The key derivatization steps involve intramolecular cyclization, which is the rate-determining step in many of these fused-ring formations.

For the formation of the tetrazolo-fused system, the key transition state occurs during the intramolecular electrocyclization of the azide intermediate. This step involves the concerted movement of electrons as the terminal nitrogen of the azide attacks the ring nitrogen of the pyrimidine. The transition state is a highly ordered, cyclic arrangement of atoms where the new nitrogen-nitrogen bond is partially formed. The stability of this transition state, and thus the reaction rate, is influenced by the electronic properties of the pyrido[3,2-d]pyrimidine ring system and the geometry of the molecule.

Solvent and Substituent Effects on Reaction Mechanisms

The course and efficiency of derivatization reactions are significantly influenced by solvent polarity, the nature of the catalyst, and the electronic effects of substituents on the aromatic core.

Solvent Effects: The choice of solvent can dramatically alter the reaction pathway. For instance, in related pyrimidine systems, reacting a dithione derivative with carbon disulfide in pyridine (a basic, polar aprotic solvent) can favor one cyclization pathway, whereas using a mixture of ethanol (B145695) and triethylamine (B128534) (a protic solvent with a base) can lead to a different product. researchgate.net This highlights the role of the solvent in stabilizing intermediates and transition states, thereby directing the reaction to a specific outcome.

Substituent Effects: The electronic nature of substituents on the pyrido[3,2-d]pyrimidine ring or on the reacting partner can have a profound impact on reaction rates and yields. Studies on analogous pyrrolopyrimidine systems have shown that electron-withdrawing groups (e.g., CF₃) or electron-donating groups (e.g., OMe, Me) on an aniline (B41778) reactant used in a cyclization reaction can influence the product yield. nih.gov For this compound transformations:

Electron-withdrawing groups on the pyridopyrimidine ring would enhance the electrophilicity of the ring carbons, potentially accelerating intramolecular nucleophilic attack and subsequent cyclization steps.

Electron-donating groups would increase the nucleophilicity of the ring nitrogens, which could affect reactions where the ring itself is the nucleophile.

These effects are critical for fine-tuning the reactivity of the scaffold for the synthesis of targeted derivatives.

Table 2: Summary of Potential Substituent Effects on Reaction Yields (based on analogous systems)

Substituent on Reactant Electronic Effect Expected Impact on Yield Reference
-OCH₃, -CH₃ Electron-donating Generally well-tolerated nih.gov
-F, -Br Halogen (Inductive withdrawal) Generally well-tolerated nih.gov
-CF₃ Strong electron-withdrawal Can lead to slightly lower yields nih.gov

Theoretical and Computational Investigations of 4 Hydrazinylpyrido 3,2 D Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of heterocyclic compounds. For the pyrido[3,2-d]pyrimidine (B1256433) scaffold, these studies have primarily utilized Density Functional Theory (DFT) to explore various molecular properties.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations have been widely applied to understand the electronic characteristics of pyrido[3,2-d]pyrimidine derivatives. These studies often involve optimizing the molecular geometry to its lowest energy state and calculating various electronic parameters. For instance, in studies of related pyrido[2,3-d]pyrimidine (B1209978) derivatives, DFT calculations, often at the B3LYP/6-311++G(d,p) level, have been used to determine optimized geometrical configurations. These calculations are fundamental for subsequent analyses like Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For various heterocyclic systems, including those with pyrimidine (B1678525) cores, FMO analysis has been a standard computational tool. For example, in a study on certain bioactive pyrimidine derivatives, the HOMO-LUMO energy gap was used to denote the electronic excitation energy required to calculate molecular reactivity and stability. A higher energy gap suggests a more stable and less reactive molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Pyrido[2,3-d]pyrimidine Derivative

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7

Note: This data is illustrative and based on typical values for related heterocyclic systems. Specific values for 4-Hydrazinylpyrido[3,2-d]pyrimidine would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. In MEP maps, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites prone to nucleophilic attack.

For related nitrogen-containing heterocyclic compounds, MEP studies have been instrumental in identifying reactive sites. The nitrogen atoms of the pyrimidine and pyridine (B92270) rings, as well as the exocyclic amino or hydrazinyl groups, are generally expected to be regions of high negative potential, making them likely sites for protonation and other electrophilic interactions.

Conformational Analysis and Tautomerism Studies

The conformational flexibility and potential for tautomerism are key aspects of the chemistry of many heterocyclic compounds, including those in the pyrido[3,2-d]pyrimidine family.

Tautomeric Equilibria in Solution and Solid State

Tautomerism, the interconversion of structural isomers through proton migration, is a well-documented phenomenon in heterocyclic compounds containing amino, hydroxyl, or hydrazinyl substituents. For this compound, several tautomeric forms are possible, including the hydrazinyl-pyridopyrimidine and the hydrazono-dihydropyridopyrimidine forms.

Studies on analogous systems, such as pyrimidinones, have shown that the position of the tautomeric equilibrium can be significantly influenced by the physical state (solid or solution) and the nature of the solvent. For instance, in related pyrimidones, the keto form is often found to be the most stable tautomer. While specific experimental or computational data for this compound is not available, it is reasonable to hypothesize that a dynamic equilibrium between different tautomers exists.

Energetic Profiles of Tautomeric Forms

Computational methods are frequently employed to determine the relative stabilities of different tautomers by calculating their total energies. The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the predominant form under a given set of conditions.

For example, in studies of similar heterocyclic systems, the relative energies of various tautomers have been calculated to understand their equilibrium distribution. These calculations often reveal that the energy differences between tautomers can be small, suggesting that multiple forms may coexist.

Table 2: Hypothetical Relative Energies of Tautomers of this compound

Tautomeric FormRelative Energy (kcal/mol)
4-Hydrazinyl (A)0.0 (Reference)
3,4-Dihydro-4-hydrazono (B)+2.5
1,4-Dihydro-4-hydrazono (C)+3.1

Note: This data is hypothetical and serves to illustrate the type of information obtained from such studies. The actual energetic profile would need to be determined through specific quantum chemical calculations for this compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools in medicinal chemistry for the design and analysis of novel compounds. For pyridopyrimidine derivatives, these approaches are crucial for understanding their mechanism of action, predicting their biological activity, and guiding the synthesis of more potent and selective analogues. The primary computational methods employed include Density Functional Theory (DFT) and molecular docking.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT calculations provide valuable information about the molecular geometry, electronic properties, and reactivity of a compound.

Molecular Geometry: The first step in most computational studies is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For pyridopyrimidine derivatives, these calculations help in understanding the spatial arrangement of the fused ring system and any substituents, which is critical for its interaction with biological targets.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For many pyridopyrimidine derivatives, a smaller HOMO-LUMO gap has been correlated with increased biological activity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how a molecule will interact with its biological target, particularly through non-covalent interactions like hydrogen bonds and electrostatic interactions. In pyridopyrimidine derivatives, the nitrogen atoms of the pyrimidine and pyridine rings, as well as the hydrazinyl group, are typically identified as key sites for hydrogen bonding.

Illustrative DFT Data for a Representative Pyridopyrimidine Derivative

The following table presents typical data obtained from DFT calculations for a hypothetical pyridopyrimidine derivative, illustrating the types of parameters that are evaluated.

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a small molecule (ligand), such as a pyridopyrimidine derivative, binds to the active site of a protein (receptor).

The primary goal of molecular docking is to identify the most likely binding mode(s) and to estimate the binding affinity (or scoring function) of the ligand-receptor complex. A higher binding affinity suggests a more stable complex and potentially a more potent biological effect. These studies are instrumental in elucidating the mechanism of action of pyridopyrimidine derivatives as, for instance, kinase inhibitors. The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. This information is invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved binding affinity and selectivity.

Illustrative Molecular Docking Results for a Pyridopyrimidine Derivative

This table provides a representative example of the kind of information obtained from a molecular docking study of a pyridopyrimidine derivative with a target kinase.

ParameterValue
Binding Energy-8.5 kcal/mol
Interacting ResiduesLYS745, MET793, ASP855
Hydrogen Bond Interactions2
Hydrophobic Interactions5

Advanced Analytical Methodologies for Structural Elucidation of 4 Hydrazinylpyrido 3,2 D Pyrimidine and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable tools for the elucidation of molecular structures. By probing the interaction of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding the connectivity of atoms, the types of functional groups present, and the nature of the electronic system within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Complete assignments of ¹H and ¹³C NMR signals for various pyrido[4,3-d]pyrimidine (B1258125) derivatives have been achieved through a combination of one- and two-dimensional NMR experiments. researchgate.netnih.gov

In the ¹H NMR spectra of pyrido[2,3-d]pyrimidine (B1209978) derivatives, the protons of the hydrazinyl group (NHNH₂) typically appear as singlet signals. For instance, in one study, these protons were observed at δ 8.23 and 9.12 ppm. nih.gov The protons of NH groups are also readily identifiable and are often observed as D₂O exchangeable singlet signals at downfield chemical shifts, such as δ 11.64 ppm, δ 9.26, and 11.07 ppm. nih.gov Aromatic protons in the pyrido[2,3-d]pyrimidine ring system are also observed, with a singlet signal at δ 7.97 ppm corresponding to the proton at C6 of the pyridopyrimidine ring in one derivative. nih.gov

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. In a 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative, characteristic signals for the carbons of the C=O and C=S groups were observed at δ 162.29 and 175.61 ppm, respectively. nih.gov For other derivatives, the carbonyl carbons (C=O) of the pyrido[2,3-d]pyrimidin-4(3H)-one moiety have been noted at δ 161.45 and 169.46 ppm. nih.gov

Two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, are crucial for the unequivocal assignment of all proton and carbon resonances and for establishing the connectivity between different parts of the molecule. nih.gov These methods have been successfully applied to the structural analysis of various bioactive pyrido[4,3-d]pyrimidine derivatives. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrido[3,2-d]pyrimidine (B1256433) Derivatives

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Hydrazinyl NHNH₂8.23, 9.12 (s) nih.gov-
NH11.64 (s, D₂O exchangeable) nih.gov-
NH9.26, 11.07 (s, D₂O exchangeable) nih.gov-
Pyridopyrimidine C6-H7.97 (s) nih.gov-
C=O-161.45, 169.46 nih.gov
C=S-175.61 nih.gov
C=O-162.29 nih.gov

Note: Chemical shifts are dependent on the specific derivative and solvent used.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. libretexts.org

For derivatives of 4-hydrazinylpyrido[3,2-d]pyrimidine, the IR spectrum provides clear evidence for the presence of key functional groups. The N-H stretching vibrations of the hydrazinyl group and any other amine or amide functionalities typically appear in the region of 3450-3100 cm⁻¹. For example, in a series of pyrido[2,3-d]pyrimidine derivatives, NH and NH₂ groups showed absorption bands in the range of 3441 to 3271 cm⁻¹. rsc.org Specifically, a 2-hydrazinyl derivative displayed characteristic bands for the NHNH₂ group. nih.gov

The carbonyl (C=O) stretching vibration is also a prominent feature in the IR spectra of many pyrido[3,2-d]pyrimidine derivatives, typically appearing in the range of 1750-1650 cm⁻¹. In one study, a compound with two carbonyl groups exhibited absorption bands at 1693 and 1750 cm⁻¹. nih.gov Another derivative showed a C=O stretch at 1720 cm⁻¹. nih.gov The presence of a cyano (C≡N) group can be identified by a sharp absorption band around 2215 cm⁻¹. rsc.org

The fingerprint region of the IR spectrum, from 1200 to 700 cm⁻¹, contains a complex pattern of absorptions that are unique to a particular molecule, arising from various C-O, C-C, and C-N single bond stretches, as well as C-H bending vibrations. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Pyrido[3,2-d]pyrimidine Derivatives

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (Amine, Amide)3450 - 3100 nih.govrsc.orgMedium to Strong
C=O Stretch (Carbonyl)1750 - 1650 nih.govStrong
C≡N Stretch (Cyano)~2215 rsc.orgMedium, Sharp
C-N Stretch1350 - 1000Medium to Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. sapub.org The electron ionization (EI) mass spectra of pyrimidine (B1678525) derivatives are recorded to understand their fragmentation pathways. sapub.org

In the mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. For some pyrido[2,3-d]pyrimidine derivatives, the expected molecular ion peaks have been observed, confirming their successful synthesis. nih.gov For instance, a derivative with the molecular formula C₂₄H₂₀N₄O₄S showed a molecular ion peak at an m/z of 520. nih.gov Another compound, a pyrido[2,3-d] researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrimidine-3,5-dione derivative, exhibited its molecular ion peak at an m/z of 479, with its isotopic peak at m/z 481. nih.gov

The fragmentation of the molecular ion provides valuable structural information. The fragmentation patterns of pyrimidines often involve the successive loss of small functional groups followed by the decomposition of the heterocyclic rings. sapub.org The pyrimidine ring itself is relatively stable, and fragmentation often begins with the cleavage of bonds in attached functional groups or fused rings. sapub.org For example, in some pyrimidinethiones, fragmentation is initiated by the elimination of side functional groups, followed by the breakdown of the pyrimidine ring. sapub.org In contrast, for thiazolo[3,2-a]pyrimidines, the thiazole (B1198619) ring tends to fragment before the pyrimidine ring. sapub.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org Molecules containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region, can be effectively studied by this technique. libretexts.org The pyrido[3,2-d]pyrimidine core, being an aromatic and conjugated system, is expected to exhibit characteristic UV-Vis absorption bands.

The absorption of UV or visible light promotes an electron from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy unoccupied molecular orbital, usually the lowest unoccupied molecular orbital (LUMO). libretexts.org For conjugated systems like pyrido[3,2-d]pyrimidines, these transitions are typically π → π* transitions. The extent of conjugation in the molecule influences the energy gap between the HOMO and LUMO; greater conjugation leads to a smaller energy gap and absorption at a longer wavelength. libretexts.org

The UV-Vis spectra of dihydropyrene/cyclophanediene, a photoswitchable system, have been studied to understand their electronic transitions. nih.gov Similarly, the UV-Vis absorption spectra of various hybrid materials containing organic cations with extended conjugated systems have been investigated to tune their excitonic absorption features. researchgate.net While specific UV-Vis data for this compound is not detailed in the provided context, the principles of UV-Vis spectroscopy are applicable to its analysis, allowing for the characterization of its electronic structure and conjugation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state structure. researchgate.net

The crystal structure of 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine has been determined, revealing that it crystallizes as a dimer linked by N—H⋯N hydrogen bonds. researchgate.net Both molecules in the dimer are nearly planar, and the hydrazino groups are oriented towards the pyrazole (B372694) rings. researchgate.net Such detailed structural information is crucial for understanding the intermolecular forces that govern the packing of these molecules in the solid state.

Similarly, the structures of various pyrazolo[3,4-d]pyrimidine derivatives have been elucidated using X-ray diffraction, confirming their molecular geometries and allowing for the analysis of intermolecular interactions through Hirshfeld surface analysis. nih.gov The crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole has also been determined, revealing its triclinic crystal system and P-1 space group. mdpi.com These examples highlight the power of X-ray crystallography in providing unambiguous structural proof for complex heterocyclic systems.

Chromatographic Separations Coupled with Detection (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of complex mixtures, as well as for assessing the purity of synthesized compounds. When coupled with a detector, such as a mass spectrometer, these methods provide both qualitative and quantitative information about the components of a sample.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the analysis of a wide range of compounds, including purines and pyrimidines. nih.govnih.gov LC-MS/MS methods have been developed for the comprehensive quantitative analysis of purine (B94841) and pyrimidine metabolites in various biological samples. nih.govnih.gov These methods are precise, accurate, and have a broad dynamic range, allowing for the quantification of both normal and pathological concentrations of metabolites. nih.gov Ion-pairing chromatography is often employed to retain highly charged phosphorylated molecules on a reverse-phase column. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, particularly useful for the analysis of volatile and thermally stable compounds. mdpi.com GC-MS analysis can identify volatile metabolites that might be missed by LC-MS/MS. mdpi.com Both LC-MS/MS and GC-MS have been successfully used to identify bioactive metabolites in plant extracts, demonstrating their utility in analyzing complex mixtures. mdpi.com

In the synthesis of pyrido[3,2-d]pyrimidine derivatives, thin-layer chromatography (TLC) and column chromatography are routinely used for monitoring reaction progress and for the purification of the final products. nih.gov

Derivatization Strategies for Enhanced Detection

The inherent chemical properties of this compound, particularly the presence of a reactive hydrazine (B178648) group, may present challenges for direct analysis, such as poor chromatographic retention or low detector response. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to a form that is more amenable to separation and detection. researchgate.net This pre-column modification can significantly improve the analytical performance of techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

For hydrazine-containing compounds, derivatization typically involves the reaction of the hydrazine moiety with a labeling reagent to form a stable derivative with enhanced detectability. researchgate.net Common approaches include the formation of hydrazones by reacting the hydrazine with aldehydes or ketones. These derivatives often exhibit strong ultraviolet (UV) absorbance or fluorescence, enabling highly sensitive detection. rasayanjournal.co.inciac.jl.cngoogle.com

Common Derivatizing Agents for Hydrazine Compounds:

Aldehydes and Ketones: Reagents such as salicylaldehyde (B1680747) and p-dimethylaminobenzaldehyde react with hydrazines to form hydrazones, which possess chromophores that absorb strongly in the UV-visible region. researchgate.netciac.jl.cn This allows for sensitive quantification using a standard UV detector in an HPLC system. A developed method for the quantification of hydrazine in pharmaceutical substances involved derivatization with salicylaldehyde, followed by RP-HPLC analysis with UV detection at 360 nm. rasayanjournal.co.in

Fluorogenic Reagents: For even greater sensitivity, fluorescent derivatizing agents are employed. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are classic reagents that react with the amino group of the hydrazine to yield highly fluorescent derivatives. sci-hub.se This allows for detection at picomolar levels using a fluorescence detector. The reaction with dansyl chloride is typically carried out in a slightly basic aqueous-organic mixture at an elevated temperature to ensure complete derivatization. researchgate.net

Silylating Reagents: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), volatile derivatives are required. Silylating reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can be used to derivatize the hydrazine group, increasing the volatility and thermal stability of the analyte for GC analysis. nih.gov

The selection of a derivatization strategy depends on the analytical instrumentation available and the required sensitivity. For routine quality control, a simple UV-active derivative may suffice. However, for trace-level analysis in complex matrices, a highly sensitive fluorescent derivative or a mass spectrometry-compatible derivative would be more appropriate.

Method Development for Quantitative Analysis

The development of a robust and reliable quantitative analytical method is paramount for the accurate determination of this compound and its derivatives in various samples, including bulk pharmaceutical ingredients and biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose. nih.govajprd.comnih.gov

High-Performance Liquid Chromatography (HPLC):

A typical HPLC method for the quantitative analysis of pyridopyrimidine derivatives involves a reversed-phase separation. jocpr.com The key components of the method development process include:

Column Selection: A C18 or C8 stationary phase is commonly used, providing good retention and separation of moderately polar heterocyclic compounds. rasayanjournal.co.innih.gov

Mobile Phase Composition: The mobile phase usually consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). rasayanjournal.co.inajprd.com The pH of the buffer can be adjusted to control the ionization state of the analyte and improve peak shape and retention. A gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to achieve optimal separation of the main compound from its impurities or derivatives.

Detection: As discussed previously, UV detection is a common choice, especially after derivatization to enhance the chromophoric properties of the analyte. sci-hub.sejocpr.com The detection wavelength is selected based on the absorption maximum of the derivative. For underivatized pyridopyrimidines, the native UV absorbance can also be utilized. nih.gov

Method Validation: A developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.govajprd.comjocpr.com Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netajprd.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. youtube.comnih.gov

Ionization Source: Electrospray ionization (ESI) is typically used for polar heterocyclic compounds like pyridopyrimidines, as it is a soft ionization technique that minimizes fragmentation in the source.

Mass Analysis: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This specific transition is unique to the analyte of interest, minimizing interference from matrix components.

Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in instrument response. nih.gov

Sample Preparation: For biological samples, sample preparation is critical to remove proteins and other interfering substances. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. youtube.com

The development of a quantitative analytical method for this compound and its derivatives requires a systematic approach, starting with the selection of the appropriate analytical technique and followed by the optimization and validation of the method parameters.

Applications of 4 Hydrazinylpyrido 3,2 D Pyrimidine in Chemical Synthesis and Materials Science Non Biological Focus

Role as a Versatile Synthetic Building Block in Organic Chemistry

The 4-hydrazinylpyrido[3,2-d]pyrimidine molecule is a prime candidate for a versatile synthetic building block owing to the reactive nature of the hydrazinyl group. This functional group is a potent nucleophile and can readily react with various electrophiles, making it a key component in the construction of more complex molecular architectures.

Precursor for Complex Heterocyclic Scaffolds

The hydrazinyl moiety is a gateway to a diverse range of fused heterocyclic systems. The condensation of the hydrazinyl group with aldehydes and ketones yields hydrazones. These resulting hydrazones can then undergo intramolecular cyclization reactions to form a variety of fused heterocycles. For instance, analogous reactions with the related 2-hydrazinylpyrido[2,3-d]pyrimidin-4-ones have been shown to produce fused triazolopyridopyrimidinones. This reactivity highlights the potential of this compound to serve as a precursor for novel polycyclic aromatic compounds.

The general scheme for such transformations involves the initial reaction of the hydrazinyl group with a suitable carbonyl compound, followed by a cyclization step that can be influenced by the reaction conditions and the nature of the substituents. This approach allows for the systematic construction of complex heterocyclic libraries from a common pyridopyrimidine precursor.

Intermediate in Multi-Step Organic Transformations

Beyond the synthesis of fused heterocycles, this compound can function as a crucial intermediate in multi-step organic transformations. The hydrazinyl group can be a precursor to other functional groups. For example, it can be oxidized to a diazonium salt, which can then be substituted by a wide range of nucleophiles, including halides, hydroxyl, and cyano groups. This would allow for the introduction of diverse functionalities onto the pyridopyrimidine core.

Furthermore, the hydrazinyl group can be removed reductively, which would be a useful strategy in a multi-step synthesis where its presence is required for a specific transformation but not desired in the final product. The ability to be readily converted into other functional groups makes this compound a valuable synthetic intermediate.

Potential in Materials Science

The unique structural and electronic properties of this compound, particularly its high nitrogen content and ability to coordinate with metal ions, suggest its potential utility in various areas of materials science.

Design of Energetic Materials

The development of novel energetic materials is a continuous pursuit, with a focus on compounds that offer high performance, thermal stability, and reduced sensitivity. purdue.edu High nitrogen content is a key characteristic of many energetic materials, as the formation of dinitrogen gas upon decomposition is a highly exothermic process that releases a large amount of energy. mdpi.com The this compound molecule, with its pyridopyrimidine core and a hydrazinyl substituent, possesses a significant nitrogen content.

The combination of a nitrogen-rich heterocyclic ring and an energetic hydrazinyl group makes this compound and its derivatives interesting candidates for energetic materials. osti.govnih.gov The thermal stability of the pyridopyrimidine ring system could also contribute to developing insensitive high-energy-density materials. Research into nitrated pyrazoles and other nitrogen-rich heterocycles has demonstrated the viability of this approach for creating next-generation energetic compounds. nih.gov

Table 1: Comparison of Nitrogen Content in Selected Energetic Materials

CompoundMolecular FormulaNitrogen Content (%)
RDXC₃H₆N₆O₆37.8
HMXC₄H₈N₈O₈37.8
This compoundC₇H₇N₅43.4

Note: The nitrogen content for this compound is calculated based on its chemical formula and demonstrates its potential as a high-nitrogen compound.

Precursor for Polymer or Coordination Chemistry Ligands

The hydrazinyl group of this compound can be readily converted into hydrazone ligands through condensation with aldehydes or ketones. nih.gov These hydrazone ligands are known to form stable coordination complexes with a variety of metal ions. acs.orgacs.org The resulting metal complexes can have interesting photophysical, magnetic, and catalytic properties.

The bifunctional nature of the pyridopyrimidine core, with its multiple nitrogen atoms, offers several potential coordination sites. This allows for the design of polydentate ligands that can form robust and well-defined metal-organic frameworks (MOFs) or coordination polymers. Such materials have applications in gas storage, separation, and catalysis. The ability to tune the electronic properties of the ligand by modifying the aldehyde or ketone used in the hydrazone formation provides a pathway to fine-tune the properties of the resulting coordination materials.

Development of Catalytic Systems

The potential of this compound and its derivatives to act as ligands for metal ions opens up possibilities for their use in catalysis. Hydrazone ligands derived from this compound can coordinate to transition metals, creating catalysts for a range of organic transformations. acs.org

For example, copper complexes with hydrazone ligands have been shown to be effective catalysts for click chemistry, specifically the synthesis of β-hydroxy-1,2,3-triazoles. acs.org The pyridopyrimidine framework could influence the catalytic activity by modifying the electronic environment of the metal center. Furthermore, the synthesis of chiral hydrazone ligands from chiral aldehydes or ketones could lead to the development of asymmetric catalysts for enantioselective synthesis. While specific catalytic applications of this compound are yet to be reported, the foundational chemistry of related hydrazone-metal complexes suggests a promising area for future research.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The future of synthesizing 4-Hydrazinylpyrido[3,2-d]pyrimidine and its derivatives lies in the adoption of green and sustainable chemistry principles. rasayanjournal.co.in Current research on related pyridopyrimidine syntheses has already begun to pivot towards these methodologies, providing a clear trajectory for future work.

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions will be a significant step forward. nih.govresearchgate.net These reactions, which combine three or more reactants in a single step, enhance efficiency and atom economy, reducing waste and simplifying procedures. rasayanjournal.co.in Future MCRs could be designed to construct the pyridopyrimidine core and introduce the hydrazinyl functionality or its precursor simultaneously.

Novel Catalysts: The development and application of novel, reusable catalysts, particularly nanocatalysts and magnetic nanoparticles, will be crucial. rsc.org These catalysts offer advantages such as ease of separation, recyclability, and high efficiency, aligning with the goals of sustainable chemistry. rsc.org Research into catalysts like Fe₃O₄@ZrO₂ or functionalized silica (B1680970) for pyridopyrimidine synthesis showcases a promising path. rsc.org

Eco-Friendly Solvents: Moving away from traditional hazardous organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical future direction. rasayanjournal.co.inresearchgate.net Catalyst-free reactions in magnetized deionized water have already shown promise for related structures. researchgate.net

Synthesis AdvancementPotential BenefitRelevant Precedent
One-Pot Multicomponent ReactionsIncreased atom economy, reduced waste, simplified workupHigh-yield synthesis of multifunctionalized pyrido[2,3-d]pyrimidines via microwave-assisted cyclocondensation. nih.gov
Microwave-Assisted ReactionsDrastically reduced reaction times, higher yields, eco-friendlyFacile and high-yield synthesis of N-arylated-pyridopyrimidines under microwave irradiation. tandfonline.com
NanocatalysisHigh efficiency, catalyst recyclability, green procedureUse of [Fe₃O₄@ZrO₂] magnetic nanoparticles for the synthesis of indolyl-pyridopyrimidines. rsc.org
Green SolventsReduced environmental impact, improved safetyCatalyst-free synthesis of pyridopyrimidines in magnetized deionized water. researchgate.net

Investigation of Advanced Reactivity Patterns

The 4-hydrazinyl moiety is a versatile functional group that serves as a gateway to a vast chemical space. Future research will undoubtedly focus on exploiting its reactivity to generate novel and complex molecular architectures.

Heterocyclic Fusions: A primary avenue of research will be the cyclocondensation of the hydrazinyl group with various electrophiles to construct fused heterocyclic systems. For instance, reaction with α,β-unsaturated ketones, dicarbonyl compounds, or isothiocyanates can lead to the formation of novel triazolo-, pyrazolo-, or thiadiazolo-fused pyridopyrimidines. This strategy expands the structural diversity of the scaffold, which is crucial for tuning its chemical and biological properties.

Schiff Base and Hydrazone Formation: The condensation of the hydrazinyl group with a wide array of aldehydes and ketones will continue to be a straightforward yet powerful method for creating diverse libraries of derivatives. These hydrazone derivatives can act as valuable intermediates themselves or as final compounds with unique properties.

Metal-Catalyzed Cross-Coupling Reactions: While less common for hydrazinyl groups directly, their conversion to other functionalities (e.g., via diazotization) could open the door to advanced cross-coupling reactions. This would enable the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position, significantly broadening the scope of accessible derivatives.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of pyridopyrimidine-based compounds, the integration of modern automation and flow chemistry techniques is essential. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety (especially when dealing with hazardous intermediates like diazomethane (B1218177) or azides), improved heat and mass transfer, precise control over reaction parameters, and scalability. frontiersin.orgrsc.org Applying flow chemistry to the synthesis of this compound or its precursors could lead to safer, more efficient, and scalable production. uc.ptmdpi.com The successful application of flow chemistry to produce other N-heterocycles demonstrates its feasibility and potential. frontiersin.orgrsc.org

Automated Synthesis Platforms: The use of automated synthesis platforms, such as those developed by companies like Chemspeed or Synple Chem, can dramatically increase the throughput of derivative synthesis. chemspeed.comsigmaaldrich.com These platforms can perform multi-step reactions, purifications, and analyses, enabling the rapid generation of large libraries of analogues for screening. nih.gov

AI-Driven Discovery: Combining automated synthesis with artificial intelligence (AI) represents the next frontier. researchgate.netchemicalindustryjournal.co.uk AI algorithms can predict optimal synthetic routes and design novel molecules with desired properties, which are then synthesized and tested by automated platforms in a closed loop (Design-Make-Test-Analyze cycle). chemicalindustryjournal.co.uk This approach could rapidly accelerate the identification of new compounds for various applications.

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, guiding experimental work and saving resources. Future theoretical studies on this compound will be critical.

DFT Studies: Density Functional Theory (DFT) calculations will be instrumental in exploring various molecular properties. nih.govnih.gov This includes investigating tautomeric equilibria (e.g., between the hydrazinyl and hydrazono forms), understanding the electronic nature of the scaffold, and calculating parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and bond dissociation energies. ruc.dk These studies can elucidate the most likely sites for electrophilic or nucleophilic attack and predict the stability of different conformers. ruc.dk

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies will remain a cornerstone for guiding the design of new derivatives, particularly for biological applications. nih.govnih.gov By correlating structural descriptors (e.g., electronic, steric, and hydrophobic parameters) with observed activity, robust and predictive QSAR models can be built. rsc.orgresearchgate.netfip.org These models allow for the virtual screening of new designs before committing to their synthesis.

Molecular Dynamics (MD) Simulations: For applications involving interactions with biological targets or materials, MD simulations can provide dynamic insights into the binding modes and stability of the compound within a specific environment. This can reveal key interactions and conformational changes that are not apparent from static models like molecular docking. rsc.org

Exploration of Non-Traditional Applications in Chemical Technologies

While pyridopyrimidines are heavily researched for their medicinal properties, their inherent structural and electronic features suggest potential in other areas of chemical technology. nih.gov

Functional Materials: The planar, electron-deficient nature of the pyridopyrimidine core, combined with the potential for extensive π-conjugation in its derivatives, makes it a candidate for use in organic electronics. Future research could explore its application in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in photosensitizers.

Ligand Design for Catalysis: The multiple nitrogen atoms within the this compound scaffold make it an excellent candidate for a multidentate ligand. It can coordinate with various metal centers, and future work could focus on synthesizing and evaluating the catalytic activity of its metal complexes in various organic transformations.

Chemical Sensors: By functionalizing the core structure with specific recognition motifs, derivatives of this compound could be developed as chemosensors. The binding of an analyte (e.g., a metal ion or an anion) could induce a measurable change in the molecule's photophysical properties, such as a shift in its fluorescence emission or a change in color, forming the basis for a sensor. The ability of related pyrimidine (B1678525) structures to chelate metal ions lends credence to this potential application.

Q & A

Q. What are the most reliable synthetic routes for 4-hydrazinylpyrido[3,2-d]pyrimidine, and how can purity be optimized?

A common method involves reacting pyrido[3,2-d]pyrimidine precursors with hydrazine derivatives. For example, 2-hydrazinylpyrido[2,3-d]pyrimidine can be synthesized by treating the parent heterocycle with hydrazine hydrate under reflux in ethanol . To optimize purity, column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended, followed by recrystallization from ethanol or acetonitrile. Intermediate characterization via 1H^1H-NMR and LC-MS is critical to confirm hydrazine incorporation and rule out side products like 3,4-dihydrothieno[3,2-d]pyrimidin-4-ones observed in analogous systems .

Q. How can the reactivity of the hydrazinyl group in this compound be exploited for functionalization?

The hydrazinyl group undergoes condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, which are useful intermediates. For instance, reacting with benzaldehyde in ethanol under acidic conditions yields Schiff base derivatives. Alternatively, reaction with maleic anhydride generates cyclized products, as seen in thienopyrimidine systems . Monitoring reaction progress via TLC (silica gel, UV visualization) and isolating products at controlled pH (5–6) minimizes decomposition.

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • 1H^1H-NMR : Distinct signals for the hydrazinyl NH protons (δ 8.5–9.5 ppm, broad) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns.
  • IR : N-H stretching (3200–3400 cm1^{-1}) and C=N vibrations (1600–1650 cm1^{-1}) validate hydrazine attachment.
  • HRMS : Exact mass analysis ensures molecular ion integrity, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its activity as a kinase inhibitor?

Introducing fluorinated groups (e.g., -CF3_3) at the C-6 position of the pyrido-pyrimidine core improves binding to kinase ATP pockets, as demonstrated in mTOR inhibitors . For example, substituting the hydrazinyl group with a difluoromethyl moiety increases hydrophobic interactions with the kinase domain. SAR studies should pair in silico docking (e.g., AutoDock Vina) with enzymatic assays (IC50_{50} determination) to validate modifications .

Q. What strategies resolve contradictions in biological activity data across different analogs?

Discrepancies in activity often arise from off-target effects or solubility issues. To address this:

  • Perform counter-screening against related kinases (e.g., CHK1 vs. CHK2) to confirm selectivity .
  • Use physicochemical profiling (logP, aqueous solubility) to identify analogs with poor bioavailability. For example, thieno[3,2-d]pyrimidines with logP >3.5 show reduced cellular uptake due to aggregation .

Q. How can computational methods guide the design of this compound-based TLR7 agonists?

Molecular dynamics simulations (e.g., GROMACS) can model interactions between the pyrido-pyrimidine scaffold and TLR7’s hydrophobic binding pocket. Focus on optimizing hydrogen-bonding (e.g., hydrazinyl NH to Asp555) and π-π stacking (aromatic rings to Phe408). Validate predictions with SPR (surface plasmon resonance) binding assays .

Methodological Considerations

Q. How to troubleshoot low yields in hydrazine incorporation reactions?

  • Problem : Competing hydrolysis of hydrazine under acidic/basic conditions.
  • Solution : Use anhydrous solvents (e.g., THF, DMF) and controlled pH (neutral to mildly acidic). Add hydrazine in stoichiometric excess (1.5–2 eq) and monitor temperature (<80°C) to prevent decomposition .

Q. What are best practices for evaluating in vitro toxicity of derivatives?

  • Conduct MTT assays on HEK293 or HepG2 cells to assess cytotoxicity (IC50_{50}).
  • Compare selectivity indices (IC50,healthy_{50,\text{healthy}}/IC50,cancer_{50,\text{cancer}}) to prioritize candidates. For example, thieno[3,2-d]pyrimidines with IC50_{50} >50 μM in normal cells are considered low-risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.